Naphthol AS-E
Overview
Description
Naphthol AS-E (nAS-E) is a synthetic compound known for its role as an inhibitor of the KIX-KID interaction, which is significant in cancer research. It directly binds to the KIX domain of the CBP protein, blocking its interaction with the KID domain. This interaction is crucial for various cellular processes, including transcription regulation.
Mechanism of Action
Target of Action
Naphthol AS-E primarily targets the KIX-KID interaction . The KIX domain is part of the CREB-binding protein (CBP), and the KID domain is part of the cyclic AMP-response element-binding protein (CREB) . These proteins play crucial roles in various signaling pathways, particularly those emanating from receptor tyrosine kinases or G-protein coupled receptors .
Mode of Action
This compound acts as a potent and cell-permeable inhibitor of the KIX-KID interaction . It directly binds to the KIX domain of CBP, blocking the interaction between the KIX and KID domains . This inhibition disrupts the activation of CREB, which requires phosphorylation at Ser133 and subsequent binding to CBP .
Biochemical Pathways
The inhibition of the KIX-KID interaction by this compound affects the downstream signaling pathways of receptor tyrosine kinases or G-protein coupled receptors . By inhibiting CREB-mediated gene transcription, this compound can potentially affect a multitude of cellular processes, including cell proliferation and differentiation .
Result of Action
This compound’s inhibition of the KIX-KID interaction results in decreased CREB-mediated gene transcription . This can lead to the inhibition of cell proliferation, as seen in various cancer cells . This compound has also been observed to decrease the expression of anti-apoptotic protein Bcl-2 and vascular endothelial growth factor (VEGF) .
Biochemical Analysis
Biochemical Properties
Naphthol AS-E plays a crucial role in biochemical reactions. It has been found to interact with various enzymes, proteins, and other biomolecules . For instance, it has been reported to inhibit the KIX-KID interaction, a critical interaction in the transcription factor c-Myb . This interaction is essential for the regulation of genes important for lineage determination, cell proliferation, and differentiation .
Cellular Effects
This compound has significant effects on various types of cells and cellular processes. It influences cell function by impacting cell signaling pathways, gene expression, and cellular metabolism . For example, this compound has been shown to suppress the expression of Myb target genes and induce myeloid differentiation and apoptosis in human leukemia cell lines .
Molecular Mechanism
This compound exerts its effects at the molecular level through several mechanisms. It directly binds to the KIX domain of CBP, blocking the interaction between the KIX and KID domains . This binding interaction disrupts the activity of the transcription factor Myb, leading to changes in gene expression .
Preparation Methods
Synthetic Routes and Reaction Conditions
Naphthol AS-E is synthesized through a multi-step chemical process. The synthesis typically involves the following steps:
Naphthol Derivatization: The starting material, naphthol, undergoes derivatization to introduce functional groups necessary for further reactions.
Coupling Reactions: The derivatized naphthol is then subjected to coupling reactions with various reagents to form the desired structure.
Purification: The final product is purified using techniques such as recrystallization or chromatography to obtain nAS-E in its pure form.
Industrial Production Methods
In an industrial setting, the production of nAS-E involves scaling up the laboratory synthesis process. This includes optimizing reaction conditions, using larger reactors, and employing continuous flow techniques to ensure consistent quality and yield. Industrial production also emphasizes safety and environmental considerations, such as waste management and solvent recovery.
Chemical Reactions Analysis
Types of Reactions
Naphthol AS-E undergoes several types of chemical reactions, including:
Oxidation: It can be oxidized to form quinones or other oxidized derivatives.
Reduction: Reduction reactions can convert nAS-E to its corresponding reduced forms.
Substitution: Various substitution reactions can introduce different functional groups into the nAS-E molecule.
Common Reagents and Conditions
Oxidizing Agents: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reducing Agents: Sodium borohydride and lithium aluminum hydride are frequently used reducing agents.
Substitution Reagents: Halogenating agents, alkylating agents, and acylating agents are used for substitution reactions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of nAS-E can yield quinones, while reduction can produce hydroquinones.
Scientific Research Applications
Naphthol AS-E has a wide range of applications in scientific research:
Chemistry: It is used as a reagent in organic synthesis and as a precursor for other chemical compounds.
Biology: In biological research, nAS-E is used to study protein-protein interactions, particularly those involving the KIX domain.
Medicine: Its role as a KIX-KID interaction inhibitor makes it a potential therapeutic agent in cancer treatment.
Industry: nAS-E is used in the production of dyes, pigments, and other industrial chemicals.
Comparison with Similar Compounds
Similar Compounds
Naphthol AS-BI: Another naphthol derivative with similar inhibitory properties.
Naphthol AS-D: Known for its use in dye synthesis and similar chemical properties.
Naphthol AS-LC: Used in biological assays and has comparable binding characteristics.
Uniqueness of nAS-E
Naphthol AS-E is unique due to its specific binding affinity for the KIX domain of the CBP protein, with a dissociation constant (Kd) of 8.6 µM and an IC50 of 2.26 µM . This high specificity and potency make it particularly valuable in cancer research, where precise modulation of protein interactions is crucial.
Properties
IUPAC Name |
N-(4-chlorophenyl)-3-hydroxynaphthalene-2-carboxamide | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H12ClNO2/c18-13-5-7-14(8-6-13)19-17(21)15-9-11-3-1-2-4-12(11)10-16(15)20/h1-10,20H,(H,19,21) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OHAXNCGNVGGWSO-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C=C(C(=CC2=C1)C(=O)NC3=CC=C(C=C3)Cl)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H12ClNO2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID7059066 | |
Record name | 2-Naphthalenecarboxamide, N-(4-chlorophenyl)-3-hydroxy- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID7059066 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
297.7 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
92-78-4 | |
Record name | N-(4-Chlorophenyl)-3-hydroxy-2-naphthalenecarboxamide | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=92-78-4 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | C.I. 37510 | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000092784 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Naphthol AS-E | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=50684 | |
Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
Record name | 2-Naphthalenecarboxamide, N-(4-chlorophenyl)-3-hydroxy- | |
Source | EPA Chemicals under the TSCA | |
URL | https://www.epa.gov/chemicals-under-tsca | |
Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
Record name | 2-Naphthalenecarboxamide, N-(4-chlorophenyl)-3-hydroxy- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID7059066 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 4'-chloro-3-hydroxy-2-naphthanilide | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.001.991 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Record name | 4'-CHLORO-3-HYDROXY-2-NAPHTHANILIDE | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/8V561WAE43 | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Feasible Synthetic Routes
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